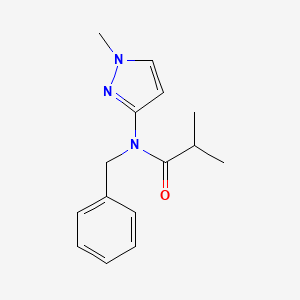
4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 3-methylpentanoyl group and an octyloxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(3-Methylpentanoyl)phenol and 4-(octyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ester derivatives with different substituents.
Scientific Research Applications
4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester functional group can undergo hydrolysis, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate
- 4-(Heptyloxy)phenyl 4-(octyloxy)benzoate
Uniqueness
4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of the 3-methylpentanoyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62439-30-9 |
|---|---|
Molecular Formula |
C27H36O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[4-(3-methylpentanoyl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C27H36O4/c1-4-6-7-8-9-10-19-30-24-15-13-23(14-16-24)27(29)31-25-17-11-22(12-18-25)26(28)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChI Key |
GFTWYBOHKRLGNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


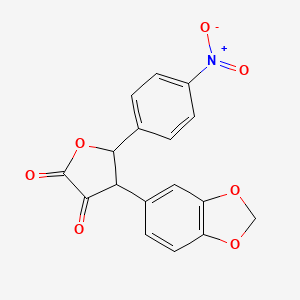
![1,1'-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14517924.png)
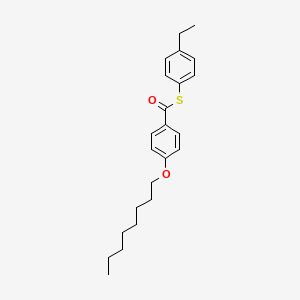
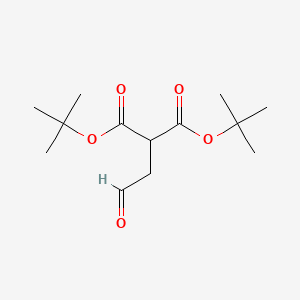
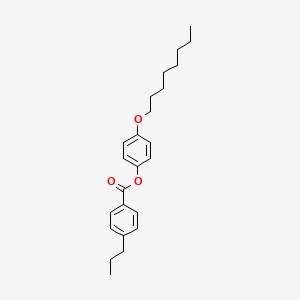
![(3-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14517952.png)
![5'-(3-Hydroxypropyl)-3-methoxy-5-propyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14517957.png)
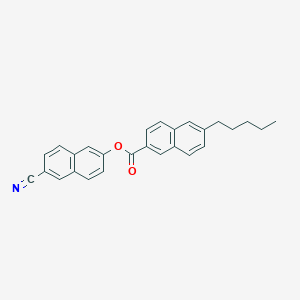
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14517972.png)
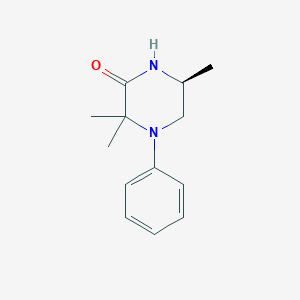
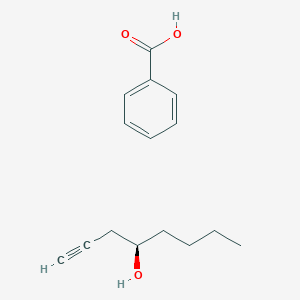

![2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-](/img/structure/B14517999.png)
